Calcitonin is a 32-amino acid peptide hormone primarily produced by the parafollicular cells (also known as C cells) of the thyroid gland in mammals [, , , ]. Its primary function is to regulate calcium homeostasis by opposing the actions of parathyroid hormone [, , ]. Calcitonin lowers blood calcium levels by inhibiting bone resorption by osteoclasts and promoting calcium excretion by the kidneys [, , , ]. This role has led to its investigation for the treatment of bone disorders such as osteoporosis, hypercalcemia, and Paget's disease [].
Calcitonin Salmon is synthesized from the thyroid glands of salmon, which produce a variant of calcitonin that is more effective in humans compared to the human form. The unique amino acid sequence allows for enhanced binding affinity to calcitonin receptors, leading to improved therapeutic outcomes.
Calcitonin Salmon is classified as a peptide hormone and falls under the category of drugs known as hypocalcemic agents. It is often administered via injection or nasal spray, with its primary action being to lower blood calcium levels.
The synthesis of Calcitonin Salmon typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. Key patents detail various methods for synthesizing this compound, emphasizing different protective groups and coupling strategies to ensure high purity and yield.
Calcitonin Salmon has a complex three-dimensional structure characterized by its peptide chain. The specific sequence and arrangement of amino acids contribute to its biological activity.
Calcitonin Salmon undergoes various chemical reactions during its synthesis and in biological systems. Key reactions include:
The synthesis process involves careful control of reaction conditions (e.g., temperature, pH) to optimize yields and minimize side reactions.
Calcitonin Salmon exerts its effects primarily through binding to calcitonin receptors located on osteoclasts (bone-resorbing cells). This binding inhibits osteoclast activity, leading to decreased bone resorption and subsequent lowering of serum calcium levels.
Calcitonin Salmon is utilized in various clinical settings:
Calcitonin salmon (synonyms: salcatonin, calcitonin-salmon) was first isolated in 1962 by Copp and Cheney during perfusion experiments in dogs. They identified a calcium-lowering hormone originating from non-thyroidal tissues, later localized to the ultimobranchial glands of fish [1] [10]. In salmonids, these specialized endocrine structures (evolutionarily homologous to mammalian thyroid C-cells) serve as the primary source of calcitonin production. Early biochemical characterization revealed calcitonin salmon as a 32-amino-acid peptide featuring a conserved disulfide bridge between cysteine residues at positions 1 and 7, and a C-terminal proline amide – structural motifs critical for its stability and receptor binding [3] [7].
The ultimobranchial origin was confirmed through comparative anatomical studies showing that teleost fish like salmon express calcitonin at concentrations 20-50 times higher than mammalian species. This high natural abundance facilitated its initial purification and laid the groundwork for therapeutic development [4] [9].
Table 1: Anatomical Sources of Calcitonin Across Species
Species Class | Calcitonin-Producing Organ | Key Identifying Research |
---|---|---|
Salmonidae (e.g., Salmon) | Ultimobranchial gland | Copp & Cheney (1962) [10] |
Mammals (e.g., Humans) | Thyroid parafollicular cells (C-cells) | Macintyre et al. (1960s) [7] |
Avians (e.g., Chickens) | Ultimobranchial bodies | Copp (1994) [1] |
Chondrichthyes (e.g., Skate) | Endodermal pharyngeal derivatives | Recent comparative studies (2024) [2] |
Calcitonin exhibits significant structural and functional diversity across vertebrates, with salmon calcitonin displaying evolutionary adaptations that enhance its bioactivity:
Table 2: Biological Potency of Selected Calcitonins
Species Origin | Relative Potency | Key Functional Adaptations |
---|---|---|
Salmon | 1.0 (reference) | Enhanced receptor affinity, metabolic stability |
Human | 0.02–0.025 | Shorter half-life, lower receptor binding |
Eel | 0.5–0.7 | Intermediate stability |
Porcine | 0.3 | Similar to human in degradation profile |
The transition from gland-extracted to synthetically produced calcitonin salmon revolutionized its clinical availability:
Table 3: Key Milestones in Calcitonin Salmon Development
Year | Milestone | Significance |
---|---|---|
1962 | Isolation from salmon ultimobranchial glands [10] | First identification of calcium-lowering hormone |
1968 | Completion of total chemical synthesis | Enabled scalable, pure peptide production |
1975 | FDA approval of injectable calcitonin salmon | Initial therapeutic use for bone disorders |
1995 | FDA approval of nasal spray (Miacalcin®) | Non-invasive delivery for osteoporosis |
2020s | Phase III trials for oral formulations | Potential next-generation delivery systems |
This historical and scientific trajectory underscores calcitonin salmon’s unique biochemical properties and its evolution from a piscine hormone to a globally prescribed therapeutic agent, with 1992 sales exceeding $900 million for osteoporosis alone [1].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: